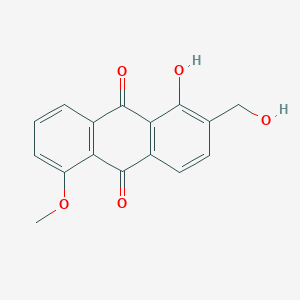
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
The synthesis of 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione involves several steps. One common method includes the reaction of 1,5-dihydroxyanthraquinone with formaldehyde and methanol under acidic conditions. The reaction proceeds through a series of intermediate steps, ultimately yielding the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Scientific Research Applications
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in pharmacological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-2-methyl-9,10-anthraquinone: Similar in structure but lacks the hydroxymethyl and methoxy groups, resulting in different chemical and biological properties.
1,3,6-Trihydroxy-2-hydroxymethyl-9,10-anthraquinone: Contains additional hydroxyl groups, which can enhance its biological activity and solubility.
1-Hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid: A bisphosphonate derivative with different applications, particularly in bone disease treatment.
Properties
CAS No. |
103576-97-2 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-21-11-4-2-3-9-12(11)15(19)10-6-5-8(7-17)14(18)13(10)16(9)20/h2-6,17-18H,7H2,1H3 |
InChI Key |
XLLZUOBXTOFPDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=C(C=C3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


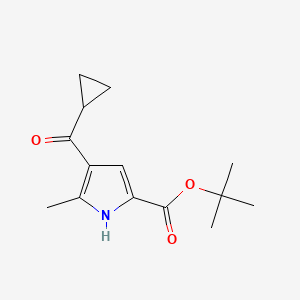
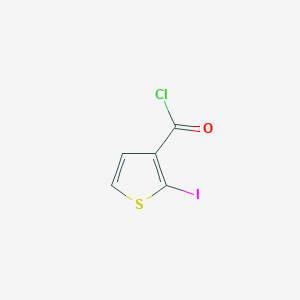

![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
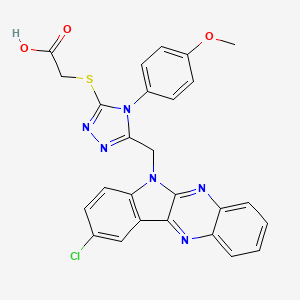
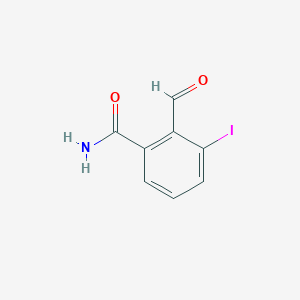

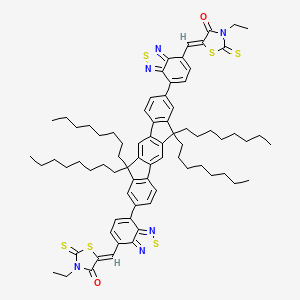
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)
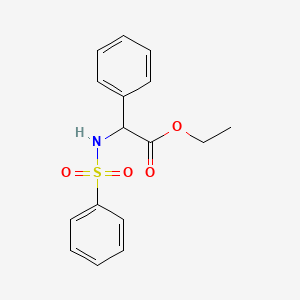
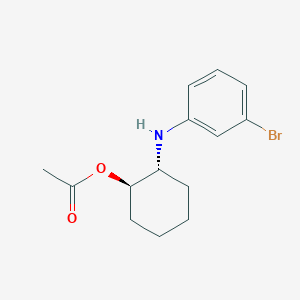

![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
